3-(2-Methyl-1H-imidazol-4-YL)prop-2-enoic acid
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Overview
Description
3-(2-methyl-1h-imidazol-4-yl)acrylic acid is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This specific compound features a methyl group at the 2-position of the imidazole ring and an acrylic acid moiety at the 4-position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-1h-imidazol-4-yl)acrylic acid typically involves the cyclization of amido-nitriles followed by various functional group modifications. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are generally mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar routes as described above but optimized for higher yields and purity. These methods may include continuous flow reactions, high-throughput screening for optimal catalysts, and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(2-methyl-1h-imidazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions that favor substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
3-(2-methyl-1h-imidazol-4-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the development of agrochemicals, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 3-(2-methyl-1h-imidazol-4-yl)acrylic acid involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloenzyme inhibition. Additionally, the compound can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound of the imidazole family, known for its broad range of biological activities.
2-methylimidazole: Similar to 3-(2-methyl-1h-imidazol-4-yl)acrylic acid but lacks the acrylic acid moiety.
4-methylimidazole: Another methyl-substituted imidazole with different substitution patterns and properties.
Uniqueness
3-(2-methyl-1h-imidazol-4-yl)acrylic acid is unique due to the presence of both a methyl group and an acrylic acid moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-methyl-1H-imidazol-5-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-8-4-6(9-5)2-3-7(10)11/h2-4H,1H3,(H,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSIAPNNZKIFKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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